1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole is a non-natural nucleoside analog. [] It serves as a valuable tool in scientific research, particularly in the fields of DNA structure and function, nucleic acid chemistry, and biophysical chemistry. [] This analog is particularly interesting due to its structural similarity to natural nucleosides, allowing it to be incorporated into DNA strands while introducing specific modifications for research purposes. []
1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole is a synthetic nucleoside analogue characterized by a deoxyribose sugar moiety linked to a methylindole base. This compound is notable for its potential applications in genetic research and therapy, particularly in the context of DNA and RNA analogues. It serves as a crucial building block for synthesizing more complex nucleoside analogues, which are essential in various biological studies and therapeutic developments.
This compound can be synthesized from commercially available starting materials through several chemical processes. Its structure allows for various modifications, making it a versatile component in nucleoside chemistry.
1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole is classified as a nucleoside analogue. Nucleosides are compounds that consist of a nitrogenous base attached to a sugar molecule, and analogues are modified versions that can exhibit different biological properties compared to natural nucleosides.
The synthesis of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole typically involves multiple steps:
Industrial production methods may involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles could enhance efficiency and sustainability.
The molecular structure of 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole features a deoxyribose sugar linked to a methyl-substituted indole base. The specific configuration of the sugar and base contributes to its unique chemical properties.
Key structural data includes:
This information is critical for researchers working with this compound in various applications, including synthesis and biological studies.
1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole can participate in several chemical reactions:
The mechanism of action for 1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole primarily involves its incorporation into DNA or RNA structures where it can influence base pairing and stability. Due to its structural similarity to natural nucleosides, it can potentially act as an analogue during DNA replication or transcription processes, thereby affecting genetic expression .
Data regarding its specific interactions with polymerases or other enzymes involved in nucleic acid metabolism is still under investigation but suggests that it may alter the fidelity of DNA synthesis, impacting genetic research applications .
Relevant analyses often focus on its behavior in biological systems, particularly its interactions with nucleic acids and enzymes involved in DNA/RNA processing .
1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole has several scientific uses:
1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole is a synthetic nucleoside analogue comprising a modified nucleobase linked to a deoxyribose sugar. The molecular structure features a 4-methylindole aglycone connected via a β-N-glycosidic bond to the anomeric carbon (C1') of 2-deoxy-D-ribofuranose. This configuration positions the indole nitrogen (N1) as the glycosylation site, distinguishing it from natural purine nucleosides where N9 serves as the attachment point.
The methyl group at the 4-position of the indole ring introduces steric and electronic perturbations compared to unmodified indole nucleosides. Density functional theory (DFT) optimizations indicate a predominant syn conformation (χ = 0°–90°) about the glycosidic bond, stabilized by hydrophobic interactions between the methyl group and the sugar moiety. The sugar pucker adopts a dynamic equilibrium between C2'-endo (60%) and C3'-endo (40%) conformations, intermediate between the rigid puckers observed in canonical B-DNA (C2'-endo) and A-DNA (C3'-endo) [1] [7].
Table 1: Key Structural Parameters
Parameter | Value | Significance |
---|---|---|
Glycosidic Bond Angle (χ) | 45° ± 10° | Favors syn conformation |
Sugar Pucker | C2'-endo (60%), C3'-endo (40%) | Enhanced backbone flexibility |
Methyl Group Position | Orthogonal to indole plane | Minimizes steric clash with sugar |
NMR Spectroscopy
¹H NMR assignments reveal distinct signatures for the indole and sugar protons:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 277.132 [M+H]⁺, consistent with the molecular formula C₁₄H₁₇N₂O₄. Fragmentation pathways include:
UV-Vis Spectroscopy
The chromophore exhibits λₘₐₓ at 278 nm (ε = 8,500 M⁻¹cm⁻¹) in aqueous solution, attributed to the π→π* transition of the conjugated indole system. The 4-methyl substitution induces a 5 nm red shift compared to unsubstituted indole nucleosides (λₘₐₓ ≈ 273 nm), reflecting enhanced electron donation into the aromatic system. No absorption >300 nm confirms the absence of extended conjugation beyond the indole-sugar linkage [3].
IR Spectroscopy
Key vibrations include:
Table 2: Spectral Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.35 ppm (s) | 4-CH₃ group |
δ 6.15 ppm (dd) | Anomeric proton (H1') | |
UV-Vis | λₘₐₓ 278 nm | Indole π-system excitation |
MS | m/z 130.065 | [4-Methylindole+H]⁺ fragment |
X-ray diffraction analysis reveals monoclinic crystals (space group P1₂1₁) with antiperiplanar orientation of the indole moiety relative to the sugar ring. The glycosidic torsion angle (χ = O4'-C1'-N1-C2) is -157°, positioning the 4-methyl group away from the sugar to minimize steric hindrance. The indole plane exhibits a 15° dihedral angle relative to the furanose ring, reducing π-orbital overlap with the sugar's σ-system.
Notably, the crystal lattice shows intermolecular hydrogen bonding between the indole N-H and a neighboring sugar's O3' oxygen (distance: 2.17 Å), mimicking base-pairing interactions in DNA. This suggests potential for isosteric replacement of natural bases in duplex contexts. Molecular dynamics simulations indicate microsecond-scale transitions between syn and anti conformers, with a 1.2 kcal/mol energy barrier favoring the syn state [1] [7].
The 4-methylindole nucleoside diverges structurally and electronically from both natural nucleosides and common analogues:
Table 3: Comparison with Key Analogues
Compound | Glycosidic Bond Angle (χ) | λₘₐₓ (nm) | Notable Features |
---|---|---|---|
1-(2-Deoxy-β-D-ribofuranosyl)-4-methylindole | -157° | 278 | Flexible syn/anti equilibrium |
Thymidine | -120° | 267 | Rigid anti conformation |
2,4-Difluoro-5-(2-iodovinyl)benzene nucleoside | -175° | 265 | Halogen-bonding capability |
5-Dimethylaminoindole nucleoside | -150° | 293 | Strong electron-donating group |
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